molecular formula C22H21NO5S B2595022 2,4-diethyl 3-methyl-5-(naphthalene-1-amido)thiophene-2,4-dicarboxylate CAS No. 443121-95-7

2,4-diethyl 3-methyl-5-(naphthalene-1-amido)thiophene-2,4-dicarboxylate

Cat. No.: B2595022
CAS No.: 443121-95-7
M. Wt: 411.47
InChI Key: ZRPLVTHNWCQCKI-UHFFFAOYSA-N
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Description

2,4-diethyl 3-methyl-5-(naphthalene-1-amido)thiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diethyl 3-methyl-5-(naphthalene-1-amido)thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of naphthalene-1-amine with a suitable thiophene precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4-diethyl 3-methyl-5-(naphthalene-1-amido)thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2,4-diethyl 3-methyl-5-(naphthalene-1-amido)thiophene-2,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-diethyl 3-methyl-5-(naphthalene-1-amido)thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-diethyl 3-methyl-5-(naphthalene-1-amido)thiophene-2,4-dicarboxylate is unique due to its naphthalene-1-amido group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

diethyl 3-methyl-5-(naphthalene-1-carbonylamino)thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5S/c1-4-27-21(25)17-13(3)18(22(26)28-5-2)29-20(17)23-19(24)16-12-8-10-14-9-6-7-11-15(14)16/h6-12H,4-5H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPLVTHNWCQCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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